

Application Notes and Protocols for LEB-03-145 in Western Blot Analysis

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Compound of Interest

Compound Name: LEB-03-145

Cat. No.: B12402045

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **LEB-03-145** in Western blot analysis to study the stabilization of its target protein, WEE1 kinase.

Introduction to LEB-03-145

LEB-03-145 is a deubiquitinase-targeting chimera (DUBTAC) designed to induce the stabilization of the WEE1 G2 checkpoint kinase. It is a heterobifunctional molecule that links the WEE1 inhibitor AZD1775 to a recruiter for the deubiquitinase OTUB1. By bringing OTUB1 into proximity with WEE1, **LEB-03-145** is designed to protect WEE1 from ubiquitin-mediated proteasomal degradation, leading to an increase in its cellular protein levels. This targeted protein stabilization offers a novel approach to investigate the physiological and pathological roles of WEE1.

Mechanism of Action

The primary function of **LEB-03-145** is to increase the abundance of WEE1 protein. This is achieved by hijacking the deubiquitinase OTUB1 and directing it to WEE1, thereby counteracting the normal ubiquitin-dependent degradation process. The stabilization of WEE1 can be effectively monitored and quantified using Western blot analysis, which allows for the visualization of changes in WEE1 protein levels following treatment with **LEB-03-145**.

Data Presentation

The following table summarizes key quantitative data for performing Western blot analysis of WEE1 stabilization by **LEB-03-145**.

Parameter	Recommended Value/Range	Notes
Target Protein	WEE1 G2 Checkpoint Kinase	
LEB-03-145 Concentration	1 - 10 μ M (start with 5 μ M)	Optimal concentration should be determined empirically for each cell line.
Treatment Time	12 - 24 hours (start with 18 hours)	Time-course experiments are recommended to determine the optimal treatment duration.
Positive Control	Bortezomib (100 nM for 6-8 hours)	A proteasome inhibitor that should also lead to WEE1 accumulation.
Negative/Comparative Control	AZD1775 (0.5 - 1 μ M)	The WEE1 inhibitor component of LEB-03-145; should not cause WEE1 stabilization on its own.
Cell Line	HEP3B (human hepatoma)	This cell line has been shown to be responsive to LEB-03-145.
Primary Antibody	Anti-WEE1 (validated for Western Blot)	Multiple commercial sources are available.
Primary Antibody Dilution	As per manufacturer's recommendation	Typically in the range of 1:1000 to 1:5000.
Secondary Antibody	HRP-conjugated anti-host IgG	Dilution is typically 1:2000 to 1:10000.
Protein Loading Amount	20 - 40 μ g of total cell lysate per lane	
Expected Band Size for WEE1	~72-96 kDa	The apparent molecular weight can vary based on post-translational modifications.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

- Cell Seeding: Plate HEP3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
- Cell Treatment:
 - Prepare stock solutions of **LEB-03-145**, AZD1775, and Bortezomib in DMSO.
 - On the day of the experiment, dilute the compounds to the desired final concentrations in fresh cell culture medium.
 - Treat the cells with **LEB-03-145** (e.g., 5 μ M), AZD1775 (e.g., 1 μ M), and Bortezomib (e.g., 100 nM) for the recommended durations. Include a DMSO-treated vehicle control.
- Cell Lysis:
 - After the treatment period, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
 - Add 100-200 μ L of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (total cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

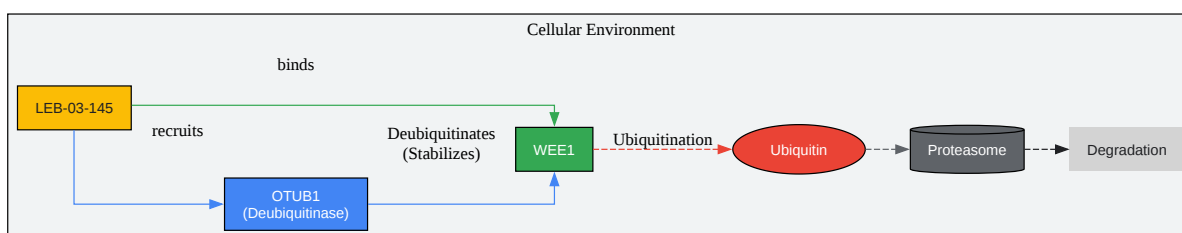
Protocol 2: Western Blot Analysis

- Sample Preparation:
 - To 20-40 μ g of protein lysate, add an appropriate volume of Laemmli sample buffer.

- Boil the samples at 95-100°C for 5-10 minutes.
- SDS-PAGE:
 - Load the prepared samples into the wells of an 8-10% SDS-polyacrylamide gel. Include a protein molecular weight marker.
 - Run the gel at 100-120 V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Confirm the transfer efficiency by Ponceau S staining of the membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-WEE1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for 1-5 minutes.
 - Capture the chemiluminescent signal using a digital imaging system or X-ray film.

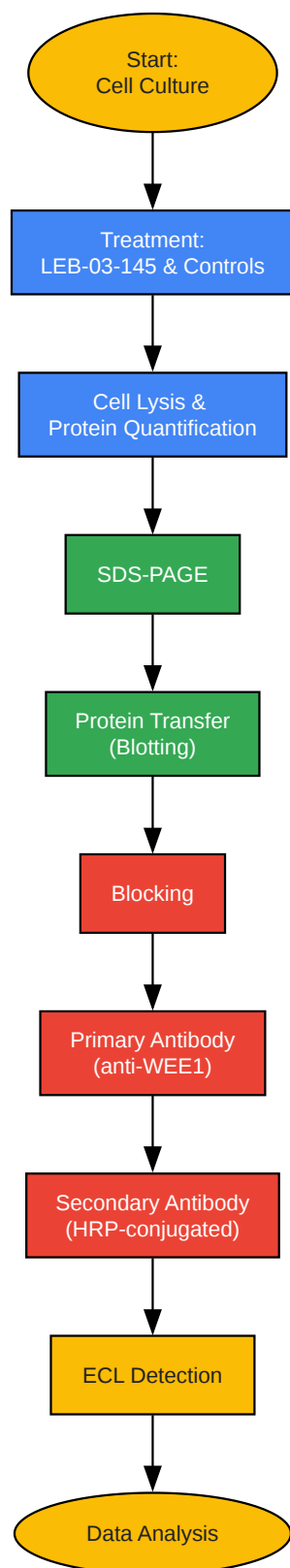
- Analysis:
 - Quantify the band intensities using image analysis software. Normalize the WEE1 band intensity to a loading control (e.g., β -actin or GAPDH).

Visualizations



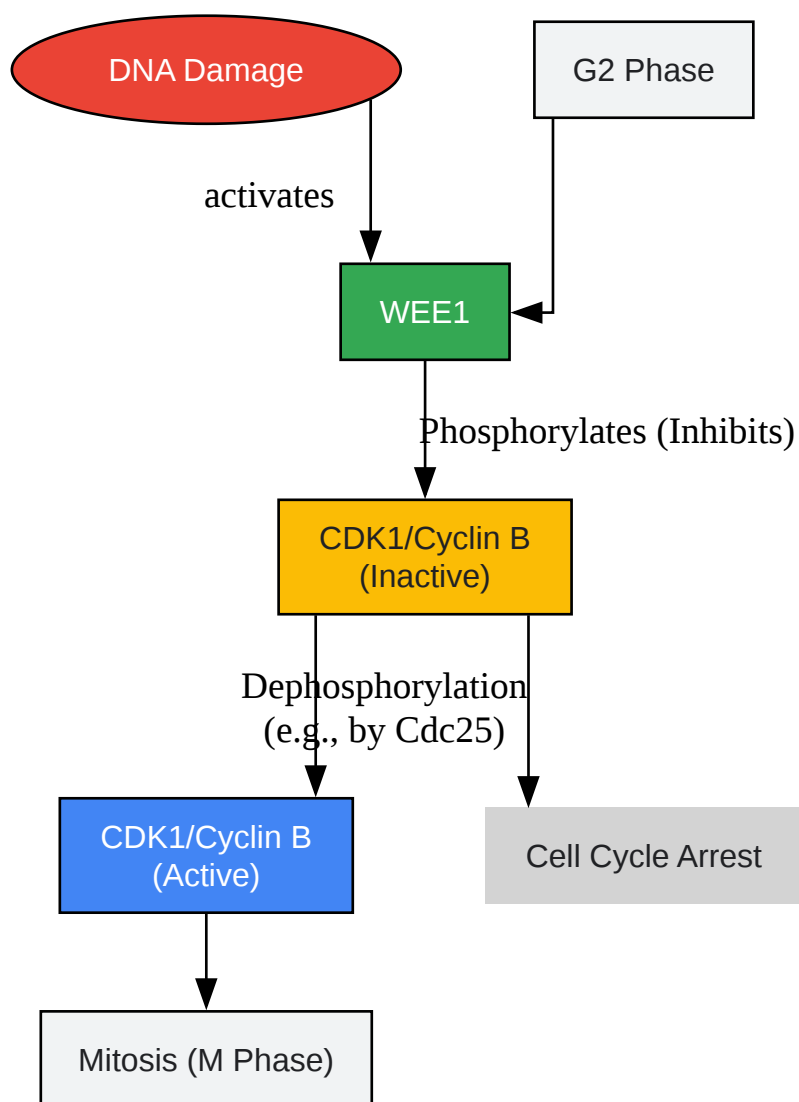
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Caption: Mechanism of **LEB-03-145** mediated WEE1 stabilization.



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Caption: Experimental workflow for Western blot analysis.



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Caption: Simplified WEE1 signaling pathway in cell cycle regulation.

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